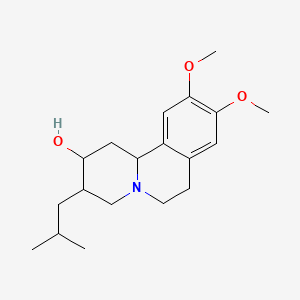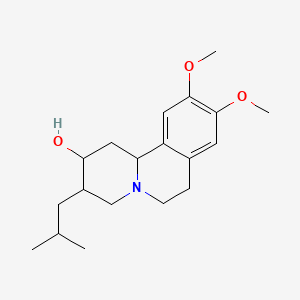![molecular formula C₉H₁₄D₃NO₄ B1145062 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid CAS No. 375379-71-8](/img/no-structure.png)
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” is a derivative of amino acids with a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a BOC group involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” includes a tert-butyloxycarbonyl (BOC) group attached to an amine . The BOC group is a protecting group used in organic synthesis .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” include its molecular formula C8H16N2O4 , and it is a solid at 20 degrees Celsius . It is soluble in methanol .Wirkmechanismus
Safety and Hazards
The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and if skin irritation occurs, getting medical advice/attention .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid involves the protection of the amino group, followed by alkylation and deprotection to obtain the final product.", "Starting Materials": [ "N-tert-butoxycarbonyl glycine-d3", "Methyl iodide", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the amino group using N-tert-butoxycarbonyl glycine-d3 and sodium hydroxide in ethanol", "Alkylation of the protected amino group using methyl iodide in ethanol", "Deprotection of the tert-butoxycarbonyl group using hydrochloric acid in diethyl ether", "Purification of the final product" ] } | |
CAS-Nummer |
375379-71-8 |
Produktname |
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid |
Molekularformel |
C₉H₁₄D₃NO₄ |
Molekulargewicht |
206.25 |
Synonyme |
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid; 3-(tert-Butoxycarbonylamino)-2-methylpropionic-d3 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

